3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure with two chromene moieties, one of which is substituted with a chlorine atom and a carbonyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 6-chloro-2-oxochromene-3-carbonyl chloride, which is then reacted with 6-methylchromen-2-one under specific conditions to form the desired compound . The reaction conditions often include the use of organic solvents like ethanol or acetone and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or exert antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-oxochromene-3-carbonyl chloride
- 6-Methylchromen-2-one
- Coumarin derivatives
Uniqueness
What sets 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one apart from similar compounds is its dual chromene structure with specific substitutions. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H11ClO5 |
---|---|
Molecular Weight |
366.7 g/mol |
IUPAC Name |
3-(6-chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one |
InChI |
InChI=1S/C20H11ClO5/c1-10-2-4-16-11(6-10)8-14(19(23)25-16)18(22)15-9-12-7-13(21)3-5-17(12)26-20(15)24/h2-9H,1H3 |
InChI Key |
FLWBWYJSWIFXDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.